molecular formula C16H24O6 B1265001 (-)-Pyrenophorol

(-)-Pyrenophorol

Cat. No.: B1265001
M. Wt: 312.36 g/mol
InChI Key: RBQNDQOKFICJGL-WZJCORALSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of chiral building blocks like (R,R)-diepoxide .

Industrial Production Methods: Industrial production of pyrenophorol is not well-documented, likely due to its complex synthesis and limited commercial demand

Chemical Reactions Analysis

Types of Reactions: (-)-Pyrenophorol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Mitsunobu reaction conditions using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups yields carbonyl compounds, while reduction of carbonyl groups yields alcohols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.

    Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.

    Industry: Potential use as a biopesticide or plant growth regulator due to its phytotoxic effects.

Comparison with Similar Compounds

Uniqueness: (-)-Pyrenophorol is unique due to its specific stereochemistry and the presence of a sixteen-membered diolide ring. This structural feature contributes to its distinct biological activities and makes it an interesting target for synthetic and biological studies.

Properties

Molecular Formula

C16H24O6

Molecular Weight

312.36 g/mol

IUPAC Name

(3Z,5S,8R,11Z,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

InChI

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+,14+/m1/s1

InChI Key

RBQNDQOKFICJGL-WZJCORALSA-N

Isomeric SMILES

C[C@H]1OC(=O)/C=C\[C@H](CC[C@H](OC(=O)/C=C\[C@H](CC1)O)C)O

Canonical SMILES

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O

Synonyms

(5S,8R,13S,16R)-(-)-pyrenophorol
pyrenophorol

Origin of Product

United States

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